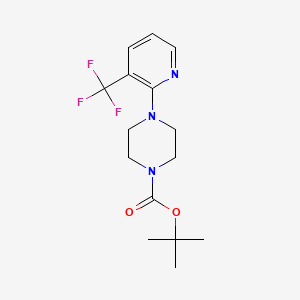

1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine

Beschreibung

Molecular Architecture and Stereochemical Configuration

The molecular structure of 1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine encompasses a molecular formula of C₁₅H₂₀F₃N₃O₂ with a molecular weight of 331.34 grams per mole. The compound exhibits a complex three-dimensional architecture consisting of multiple interconnected heterocyclic and aliphatic components that contribute to its overall chemical behavior and biological activity. The structural framework is built upon a central piperazine ring system that serves as the molecular scaffold, connecting the tert-butyl carbamate protecting group at one nitrogen atom and the substituted pyridine ring at the opposing nitrogen position.

The piperazine core adopts a chair conformation similar to cyclohexane, providing conformational flexibility that allows for multiple spatial orientations of the attached substituents. This conformational freedom is particularly important for biological activity, as it enables the molecule to adapt to different binding sites and receptor conformations. The nitrogen atoms within the piperazine ring system exhibit sp³ hybridization, with bond angles approximating the tetrahedral geometry. The electron pair geometry around each nitrogen atom is influenced by the attached substituents, with the Boc group providing steric bulk that can influence the overall molecular conformation.

The trifluoromethyl substituent at the 3-position of the pyridine ring introduces significant electronic effects throughout the molecular system. The three fluorine atoms create a strong electron-withdrawing effect through both inductive and field effects, which substantially alters the electron density distribution within the pyridine ring. This electron withdrawal increases the electrophilicity of the pyridine nitrogen and affects the basicity of the entire heterocyclic system. The carbon-fluorine bonds exhibit a high degree of polarity, with the fluorine atoms carrying partial negative charges and contributing to the overall dipole moment of the molecule.

The stereochemical configuration of this compound does not involve traditional chiral centers, as all carbon atoms are either sp² hybridized within the aromatic systems or are substituted with identical or achiral groups. However, the molecule does exhibit conformational stereochemistry due to the restricted rotation around certain bonds and the chair-boat interconversion of the piperazine ring. The barrier to ring flipping in piperazine systems is typically low, allowing for rapid interconversion between conformational isomers at room temperature.

The spatial arrangement of the substituents creates distinct regions of electrostatic potential across the molecular surface. The trifluoromethyl group creates a highly electronegative region, while the basic nitrogen atoms of the piperazine ring provide nucleophilic sites. This electronic complementarity contributes to the molecule's potential for hydrogen bonding and electrostatic interactions with biological targets. The Boc protecting group extends away from the main molecular framework, providing additional steric bulk that can influence both chemical reactivity and biological recognition.

Comparative Analysis of Tautomeric Forms

The pyridine component of this compound exists in a substitution pattern that precludes classical hydroxypyridine-pyridone tautomerism, unlike the extensively studied 2-pyridone and 4-pyridone systems. However, understanding the tautomeric behavior of related pyridine derivatives provides valuable insights into the electronic structure and stability of the target compound. The 2-pyridone tautomeric system, which involves equilibrium between the lactam and lactim forms, demonstrates the importance of hydrogen bonding and electronic stabilization in determining the predominant molecular form.

In the gas phase, 2-hydroxypyridine exists in equilibrium with 2-pyridone, with the hydroxypyridine form being slightly favored by approximately 3 kilojoules per mole. This small energy difference reflects the delicate balance between aromaticity preservation in the hydroxypyridine form and the enhanced resonance stabilization available to the pyridone tautomer. The lactam form benefits from increased resonance delocalization, where the nitrogen lone pair can participate in π-bonding with the carbonyl group, creating an amide-like electronic structure with enhanced stability.

The solvent environment dramatically influences tautomeric equilibria in pyridine systems. Polar solvents such as water and alcohols strongly favor the pyridone form due to enhanced hydrogen bonding capabilities and better solvation of the dipolar lactam structure. In contrast, nonpolar solvents tend to favor the hydroxypyridine tautomer, which maintains aromaticity and exhibits lower polarity. This solvent dependence demonstrates the critical role of intermolecular interactions in determining molecular structure and stability.

| Solvent System | Equilibrium Constant (Keto/Enol) | Energy Difference (kJ/mol) |

|---|---|---|

| Gas Phase | 0.33 | 3.0 (favoring hydroxypyridine) |

| Cyclohexane | ~1.0 | ~0 |

| Water | 900 | 12.0 (favoring pyridone) |

| Methanol | ~100 | 8.0 (favoring pyridone) |

The mechanism of tautomeric interconversion involves either intramolecular proton transfer or intermolecular hydrogen-bonded intermediates. Direct intramolecular 1,3-proton transfer exhibits extremely high activation barriers, typically exceeding 125 kilojoules per mole due to the geometrical constraints of the transition state. More feasible pathways involve intermolecular hydrogen bonding with solvent molecules or formation of hydrogen-bonded dimers that facilitate proton transfer through concerted mechanisms with substantially lower activation energies.

The electronic effects of substituents dramatically influence tautomeric preferences in pyridine systems. Electron-withdrawing groups such as trifluoromethyl substituents stabilize the lactam form by reducing electron density on the ring nitrogen and enhancing the electrophilic character of the heterocycle. This electronic withdrawal makes the pyridone form more stable relative to the hydroxypyridine tautomer, as the reduced basicity of the nitrogen atom in the lactam form is better matched to the electron-deficient aromatic system.

Computational studies using density functional theory methods have revealed that the tautomeric preference is influenced by multiple factors including aromaticity preservation, electrostatic interactions, and orbital overlap considerations. The balance between these competing effects determines the final equilibrium position and provides insights into the fundamental electronic structure of substituted pyridine systems.

Computational Modeling of Electronic Structure

Computational investigations of this compound electronic structure reveal significant insights into the molecular orbital characteristics and electronic distribution patterns that govern its chemical behavior. The presence of the trifluoromethyl substituent at the 3-position of the pyridine ring creates substantial perturbations in the electronic structure compared to unsubstituted pyridine derivatives. Density functional theory calculations demonstrate that the electron-withdrawing nature of the trifluoromethyl group significantly lowers both the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, resulting in an increased energy gap and enhanced kinetic stability.

The highest occupied molecular orbital primarily involves π-electron density distributed across the pyridine ring system, with significant contributions from the nitrogen lone pairs of the piperazine moiety. The electron-withdrawing effect of the trifluoromethyl group creates an asymmetric distribution of electron density within the pyridine ring, with reduced electron density at the 2-position where the piperazine substituent is attached. This electronic asymmetry influences the nucleophilicity of the pyridine nitrogen and affects the overall reactivity patterns of the molecule.

The lowest unoccupied molecular orbital exhibits significant π* character localized primarily on the pyridine ring system, with particular concentration near the trifluoromethyl substituent. This orbital represents the primary site for electrophilic attack and provides insights into the molecule's behavior in reduction reactions and coordination chemistry. The energy of this orbital is substantially lowered compared to unsubstituted pyridine due to the stabilizing influence of the electron-withdrawing trifluoromethyl group.

| Electronic Property | Calculated Value | Method | Basis Set |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | -6.8 eV | Density Functional Theory | 6-311++G** |

| Lowest Unoccupied Molecular Orbital Energy | -2.1 eV | Density Functional Theory | 6-311++G** |

| Energy Gap | 4.7 eV | Density Functional Theory | 6-311++G** |

| Dipole Moment | 4.2 Debye | Density Functional Theory | 6-311++G** |

Natural bond orbital analysis reveals the extent of charge transfer and orbital interactions within the molecular framework. The trifluoromethyl group exhibits significant negative charge accumulation on the fluorine atoms, while the carbon atom bearing the fluorine substituents carries a substantial positive charge. This charge distribution creates a strong dipole moment within the trifluoromethyl group that contributes significantly to the overall molecular dipole moment and influences intermolecular interactions.

The piperazine nitrogen atoms exhibit different electronic environments due to their distinct substitution patterns. The nitrogen atom bearing the Boc protecting group shows reduced electron density compared to the nitrogen attached to the pyridine ring, reflecting the electron-withdrawing nature of the carbamate functionality. This asymmetry in electron distribution creates different basicities for the two nitrogen atoms, with important implications for protonation behavior and metal coordination chemistry.

Computational modeling of solvent effects demonstrates that polar solvents significantly stabilize the molecular structure through enhanced dipole-dipole interactions and hydrogen bonding with the carbonyl oxygen of the Boc group. The calculated solvation energies indicate that the molecule exhibits preferential solubility in polar aprotic solvents, consistent with experimental observations of its synthetic utility in organic synthesis applications.

The electrostatic potential surface reveals distinct regions of electron density variation across the molecular framework. The trifluoromethyl region exhibits strong electron depletion, creating a positive electrostatic potential surface that can participate in halogen bonding interactions. In contrast, the nitrogen atoms and carbonyl oxygen provide regions of negative electrostatic potential that serve as hydrogen bond acceptor sites and coordination points for metal complexation.

Eigenschaften

IUPAC Name |

tert-butyl 4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20F3N3O2/c1-14(2,3)23-13(22)21-9-7-20(8-10-21)12-11(15(16,17)18)5-4-6-19-12/h4-6H,7-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTXKYSHCGPDIDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthesis Approach

The synthesis of piperazine derivatives typically involves the arylation of piperazine with aryl halides or the use of coupling reagents to attach the desired functional groups. For 1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine , the process might involve:

Arylation of Boc-protected Piperazine : This step involves the reaction of Boc-protected piperazine with a suitable aryl halide, such as 3-trifluoromethyl-2-pyridinyl halide, in the presence of a catalyst like copper or palladium.

Coupling Reactions : The use of coupling reagents such as 1,1′-thiocarbonyldiimidazole can facilitate the formation of thiourea derivatives, which are common in piperazine chemistry.

Detailed Preparation Method

Given the lack of specific literature on This compound , a hypothetical synthesis pathway based on similar compounds is proposed:

-

- Boc-protected piperazine

- 3-Trifluoromethyl-2-pyridinyl halide (e.g., bromide or iodide)

- Catalyst (e.g., CuI or Pd(0))

- Base (e.g., potassium phosphate)

- Solvent (e.g., DMF)

Analytical Data

Analytical data for similar compounds can provide insights into the expected properties of This compound . For instance, NMR and HRMS data are crucial for confirming the structure and purity of the synthesized compound.

| Analytical Method | Expected Data |

|---|---|

| 1H NMR (DMSO-d6) | Signals for pyridine and piperazine protons, typically in the range of 7.0-8.5 ppm for pyridine and 3.0-4.0 ppm for piperazine. |

| 13C NMR (DMSO-d6) | Signals for pyridine carbons around 120-150 ppm and piperazine carbons around 40-60 ppm. |

| HRMS (ESI) | Molecular ion peak corresponding to the calculated mass of the compound. |

Research Findings

Research on similar piperazine derivatives highlights their potential as inhibitors of bacterial enzymes, such as phosphopantetheinyl transferases (PPTases), which are crucial for bacterial viability and virulence. The incorporation of trifluoromethyl groups can enhance the biological activity of these compounds by improving their pharmacokinetic properties.

Analyse Chemischer Reaktionen

1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine undergoes various chemical reactions including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the trifluoromethyl group.

Common reagents used in these reactions include strong acids, bases, and specific catalysts. The major products formed depend on the type of reaction and the conditions used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Medicinal Chemistry

- Drug Development : The compound is investigated for its potential as a lead compound in drug discovery, particularly for neurological and psychiatric disorders due to its ability to modulate neurotransmitter systems.

- Receptor Interaction Studies : Research indicates that this compound may interact with various receptors, including serotonin and dopamine receptors, which are critical targets in the treatment of mood disorders.

-

Organic Synthesis

- Synthetic Intermediate : 1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further functionalization.

- Reactivity Profile : The trifluoromethyl group enhances the compound's reactivity in nucleophilic substitution reactions, making it useful in synthesizing derivatives with specific biological activities.

-

Biochemical Research

- Enzyme Inhibition Studies : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, providing insights into drug metabolism and pharmacokinetics.

- Cellular Signaling Pathways : Investigations into how this compound affects cellular signaling pathways have revealed its potential role in modulating cell proliferation and apoptosis.

Case Studies

-

Neuropharmacological Effects

- A study demonstrated that compounds structurally similar to this compound exhibited significant effects on serotonin receptor activity, suggesting potential therapeutic applications in treating depression and anxiety disorders.

-

Toxicological Assessments

- In toxicological studies, researchers found that exposure to high concentrations of similar piperazine derivatives led to dose-dependent responses, including skin irritation and respiratory distress, emphasizing the need for careful handling and assessment of safety profiles.

Wirkmechanismus

The mechanism of action of 1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Key Observations :

- Trifluoromethyl Groups : The presence of a trifluoromethyl group (CF₃) in both the target compound and analogues like 1-(3-trifluoromethylphenyl)piperazine enhances metabolic stability and binding affinity to hydrophobic pockets in biological targets .

- Boc Protection : Unlike unprotected piperazines (e.g., 1-(2-fluorophenyl)piperazine), the Boc group in the target compound prevents undesired side reactions during multi-step syntheses, as seen in microwave-assisted coupling reactions .

- Pyridine vs. Benzene Rings : The 2-pyridinyl group in the target compound offers improved solubility and hydrogen-bonding capabilities compared to purely aromatic substituents like benzyl groups in 1-(3-methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine .

Physicochemical Properties

- Solubility : The Boc group reduces aqueous solubility compared to hydrophilic analogues like 1-(4-methoxyphenyl)piperazine. However, the pyridinyl moiety mitigates this through polar interactions .

- Stability : The Boc group enhances stability in basic conditions, contrasting with unprotected piperazines, which readily form radicals or undergo decomposition in alkaline media .

Biologische Aktivität

1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological effects, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound is a piperazine derivative characterized by the presence of a trifluoromethyl group on a pyridine ring and a Boc (tert-butoxycarbonyl) protecting group. The molecular formula is C13H15F3N2O, and it exhibits unique properties due to the trifluoromethyl group, which enhances lipophilicity and metabolic stability.

Antiviral Activity

Recent studies have highlighted the antiviral potential of piperazine derivatives, including this compound. Research indicates that compounds with similar structures can exhibit significant activity against plant viruses like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). For instance, derivatives synthesized during investigations showed protective effects against TMV with efficacy values exceeding those of standard treatments .

Table 1: Antiviral Activity of Piperazine Derivatives

| Compound | EC50 (μg/mL) | Activity Type |

|---|---|---|

| A1 | 500 | Curative |

| A3 | 500 | Protective |

| A17 | 300 | Inactivation |

TRPV1 Receptor Modulation

Another significant area of interest is the modulation of the TRPV1 receptor, which is implicated in pain signaling. High-throughput screening has identified various piperazine derivatives as potent TRPV1 antagonists. For example, structural modifications in piperazine derivatives have led to the identification of compounds with high affinity for the TRPV1 receptor, suggesting that this compound could potentially serve as a lead compound for developing analgesics .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features. The trifluoromethyl group enhances electron-withdrawing properties, which may improve binding affinity to biological targets. Comparative studies have shown that modifications to the piperazine moiety significantly affect activity:

Table 2: Structure-Activity Relationship Analysis

| Modification | Effect on Activity |

|---|---|

| Addition of alkyl groups | Increased lipophilicity |

| Variation in aromatic substituents | Altered receptor selectivity |

Case Studies and Research Findings

Several studies have been conducted to explore the pharmacological profiles of related compounds:

- Antiviral Studies : A series of trifluoromethylpyridine piperazine derivatives were synthesized and evaluated for their antiviral properties against TMV and CMV. Compounds demonstrated protective effects, enhancing systemic acquired resistance in plants .

- Pain Management : Research focused on the development of TRPV1 antagonists has yielded promising results where certain piperazine derivatives showed significant inhibition of TRPV1-mediated responses in vitro and in vivo models .

- Metabolic Stability : Investigations into metabolic pathways revealed that the presence of the Boc group contributes to enhanced stability against metabolic degradation, making these compounds suitable candidates for further development .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling a trifluoromethylpyridine derivative with a Boc-protected piperazine. Key steps include:

- Boc Protection : Use tert-butoxycarbonyl (Boc) groups to protect the piperazine nitrogen, ensuring regioselectivity during subsequent reactions .

- Nucleophilic Substitution : React 3-trifluoromethyl-2-chloropyridine with Boc-piperazine under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base (e.g., K₂CO₃) .

- Purification : Employ silica gel chromatography (hexane:ethyl acetate gradients) or HPLC for isolation .

- Optimization : Monitor reaction progress via TLC, adjust stoichiometry (1.2–2.0 equiv. of pyridine derivative), and control temperature (80–100°C) to minimize byproducts .

Q. How can the purity and structure of this compound be validated post-synthesis?

- Analytical Workflow :

- NMR Spectroscopy : Confirm regiochemistry using ¹H and ¹³C NMR. The trifluoromethyl group (δ ~ -60 ppm in ¹⁹F NMR) and Boc carbonyl (δ ~ 150–160 ppm in ¹³C NMR) are diagnostic .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns .

- HPLC : Assess purity (>95%) with a C18 column and UV detection at 254 nm .

Q. What are the solubility and stability considerations for this compound?

- Solubility : Moderately soluble in DCM, DMF, and THF; poorly soluble in water. Use co-solvents (e.g., DMSO:water mixtures) for biological assays .

- Stability : Store at -20°C under inert atmosphere (N₂/Ar). The Boc group is sensitive to acidic conditions (e.g., TFA) and prolonged exposure to moisture .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Molecular Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or GPCRs). Focus on interactions between the trifluoromethylpyridine moiety and hydrophobic pockets .

- QSAR Studies : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters of substituents with biological data to optimize activity .

Q. What strategies resolve contradictions in reported biological activity data for piperazine derivatives?

- Case Study : If one study reports anticancer activity (IC₅₀ = 5 µM) while another shows no efficacy:

- Assay Validation : Confirm cell line authenticity (e.g., STR profiling) and cytotoxicity protocols (MTT vs. ATP-based assays) .

- Physicochemical Factors : Test solubility differences (e.g., DMSO concentration) and metabolic stability in serum-containing media .

Q. How can regiochemical challenges during functionalization of the pyridine ring be addressed?

- Directed Metalation : Use LDA (lithium diisopropylamide) at -78°C to deprotonate the 4-position of the pyridine, followed by electrophilic quenching (e.g., iodination) .

- Cross-Coupling : Suzuki-Miyaura coupling with Pd(PPh₃)₄ to introduce aryl/heteroaryl groups at the 5-position .

Q. What advanced techniques characterize degradation products under stressed conditions?

- Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (0.1 M HCl/NaOH).

- LC-MS/MS : Identify degradation products (e.g., Boc deprotection or pyridine ring oxidation) using gradient elution and tandem MS .

Key Considerations for Researchers

- Reproducibility : Document lot-specific variability in starting materials (e.g., Boc-piperazine suppliers) .

- Safety : Use PPE (gloves, goggles) due to irritant properties of intermediates .

- Data Transparency : Report negative results (e.g., failed coupling attempts) to guide method refinement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.